molecular formula C16H17N7 B8701132 N2-(4-aminophenyl)-N4-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine

N2-(4-aminophenyl)-N4-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine

Cat. No.: B8701132
M. Wt: 307.35 g/mol
InChI Key: QGTPHEJSXYIEMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-(4-aminophenyl)-N4-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-aminophenyl)-N4-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrimidine core: This can be achieved by the condensation of appropriate aldehydes with guanidine derivatives under acidic or basic conditions.

    Introduction of the aminophenyl group: This step involves the nucleophilic substitution reaction where an aminophenyl group is introduced to the pyrimidine core.

    Cyclopropyl-pyrazole attachment: The final step involves the formation of the cyclopropyl-pyrazole moiety, which can be achieved through cyclization reactions involving hydrazine derivatives and cyclopropyl ketones.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N2-(4-aminophenyl)-N4-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aminophenyl and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nitro derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

N2-(4-aminophenyl)-N4-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N2-(4-aminophenyl)-N4-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N2-(4-aminophenyl)-N4-(3-methyl-1H-pyrazol-5-yl)pyrimidine-2,4-diamine
  • N2-(4-aminophenyl)-N4-(3-ethyl-1H-pyrazol-5-yl)pyrimidine-2,4-diamine
  • N2-(4-aminophenyl)-N4-(3-phenyl-1H-pyrazol-5-yl)pyrimidine-2,4-diamine

Uniqueness

N2-(4-aminophenyl)-N4-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity to biological targets, and overall pharmacokinetic profile.

Properties

Molecular Formula

C16H17N7

Molecular Weight

307.35 g/mol

IUPAC Name

2-N-(4-aminophenyl)-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine

InChI

InChI=1S/C16H17N7/c17-11-3-5-12(6-4-11)19-16-18-8-7-14(21-16)20-15-9-13(22-23-15)10-1-2-10/h3-10H,1-2,17H2,(H3,18,19,20,21,22,23)

InChI Key

QGTPHEJSXYIEMC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC=C(C=C4)N

Origin of Product

United States

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